molecular formula C14H23N3OS B593289 n-Allylbiotinamide CAS No. 92924-45-3

n-Allylbiotinamide

Cat. No. B593289
CAS RN: 92924-45-3
M. Wt: 281.418
InChI Key: JSIDZZBYMCDELN-OBJOEFQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allylbiotinamide (N-AB) is a biotin derivative that has been used in many scientific research applications, including enzymology, biochemistry, and cell biology. N-AB is a small molecule that can be easily synthesized and has a variety of biochemical and physiological effects. N-AB has been used in a variety of laboratory experiments, as it has several advantages and some limitations.

Scientific Research Applications

Genomic Insights into Cardiotoxicity

A study examined the genomic changes in drug-induced cardiac injury (DICI), focusing on microRNAs (miRNAs) in heart tissue. Allylamine was one of the drugs used, and it specifically upregulated miR-21-5p, which localized to inflammatory cell infiltrates in the heart. This research provides insights into the molecular mechanisms of cardiotoxicity and potential biomarkers for early hazard identification and risk assessment in cardiac health (Gryshkova et al., 2018).

Herbicide Hydrolysis Study

Another research focused on the hydrolysis of a sulfonylurea herbicide, Ally. The study employed liquid chromatography and a chemometric method to investigate the compound's hydrolysis under various pH and temperature conditions. This research contributes to understanding the environmental behavior and degradation of sulfonylurea herbicides (Bezemer & Rutan, 2001).

Antimicrobial Activity in Food Pathogens

A study evaluated the antimicrobial activity of various essential oils and compounds, including Allyl isothiocyanate, against food pathogens. The research highlighted the potential application of these compounds in controlling bacterial growth in ready-to-eat food, offering a way to enhance food safety (Dussault, Vu, & Lacroix, 2014).

Neuroprotective and Anti-Inflammatory Effects

Allyl isothiocyanate (AITC), derived from precursors like allylamine, has been studied for its neuroprotective and anti-inflammatory activities. The research demonstrates AITC's potential in treating neuroinflammation and neurodegeneration through modulation of JNK/NF-κB/TNF-α signaling (Subedi, Venkatesan, & Kim, 2017).

Application in Alkaloid Synthesis

Research on asymmetric allylboration of cyclic imines using modified allylboronates, such as those derived from allylamine, shows promising results in alkaloid synthesis. This method yields high stereoselectivities and can be transformed into various alkaloids, advancing the field of synthetic organic chemistry (Wu & Chong, 2006).

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-enylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h2,9-10,12H,1,3-8H2,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFAEVOBABXHBW-NHCYSSNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SNOB 1 reagent

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.